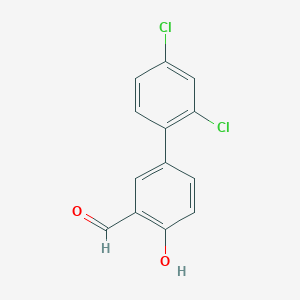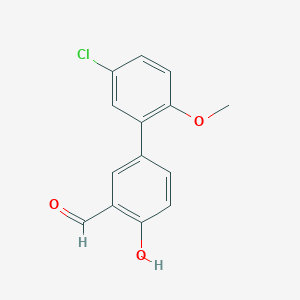
4-(2,4-Dichlorophenyl)-2-formylphenol, 95%
Overview
Description
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% (4-DFP-95) is a white crystalline powder with a melting point of 64-67 °C and a molecular weight of 263.2 g/mol. It is a common synthetic compound that is used in a wide range of scientific research applications. In particular, 4-DFP-95 is used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of other compounds.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is used as a reagent in organic synthesis, as an intermediate in the production of other compounds, and as a catalyst in various reactions. It is also used in the synthesis of polymers and in the production of dyes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is believed to act as an antioxidant, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments is its availability and affordability. It is a readily available and affordable compound that can be easily synthesized in the laboratory. In addition, it is easy to use and has a wide range of applications in scientific research. However, there are some limitations to using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very stable and can decompose if exposed to light or heat. In addition, it can be toxic if inhaled or ingested.
Future Directions
There are a number of potential future directions for the use of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the synthesis and purification of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95%, as well as its use as a reagent in organic synthesis. Finally, further research could be conducted into the development of new methods for using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQJSBUCIVYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685278 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111121-00-6 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)












